COX-2 vs. COX-1 Selectivity
Inflexin selectively inhibits the expression of cyclooxygenase-2 (COX-2) without affecting COX-1 in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. In contrast, classical non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin inhibit both COX-1 and COX-2, leading to gastrointestinal toxicity. Inflexin achieved significant COX-2 suppression at concentrations up to 5 µM, while COX-1 protein levels remained unchanged [1].
| Evidence Dimension | Cyclooxygenase isoform expression inhibition |
|---|---|
| Target Compound Data | COX-2: inhibited; COX-1: not inhibited (up to 5 µM) |
| Comparator Or Baseline | Indomethacin (classical NSAID): inhibits both COX-1 and COX-2 |
| Quantified Difference | Inflexin preserves COX-1 function, potentially reducing gastrointestinal side effects; Indomethacin inhibits both isoforms |
| Conditions | LPS-stimulated BV-2 murine microglial cells; Western blot analysis |
Why This Matters
COX-2 selectivity is a critical differentiator for researchers developing anti-inflammatory agents with improved gastrointestinal safety profiles, and Inflexin serves as a natural product-based lead for selective COX-2 inhibition.
- [1] Ko HM, et al. Inflexin attenuates proinflammatory responses and nuclear factor-kappaB activation in LPS-treated microglia. Eur J Pharmacol. 2010;633(1-3):98-106. View Source
